BenchChemオンラインストアへようこそ!

BAY-678

Acute Lung Injury Pulmonary Inflammation Oral Dosing

BAY-678 is the SGC-nominated, orally bioavailable (R)-enantiomer HNE inhibitor with nanomolar in vivo activity—ideal for chronic murine lung disease models where earlier intravenous-only inhibitors fail. Its stereospecificity is confirmed by the matched inactive control BAY-677, eliminating off-target ambiguity. >2,000-fold selectivity across 21 serine proteases ensures phenotype-specific target engagement. As the direct chemical precursor to the clinical candidate BAY 85-8501, this probe bridges foundational research and translational development within a single, well-characterized chemical series.

Molecular Formula C20H15F3N4O2
Molecular Weight 400.3612
Cat. No. B1574168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-678
SynonymsBAY-678;  BAY678;  BAY 678.; (R)-5-(5-acetyl-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-yl)picolinonitrile
Molecular FormulaC20H15F3N4O2
Molecular Weight400.3612
Structural Identifiers
SMILESCC(C1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N[C@@H]1C3=CN=C(C#N)C=C3)=O)=O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY-678 Procurement Guide: Potent, Selective, Orally Active Human Neutrophil Elastase Inhibitor for Pulmonary Research


BAY-678 is an orally bioavailable, highly potent, selective and cell-permeable inhibitor of human neutrophil elastase (HNE), a key protease in matrix degradation and inflammation [1]. It is classified as a fourth-generation, non-mechanism-based small molecule HNE inhibitor and has been nominated as a chemical probe by the Structural Genomics Consortium (SGC) [2]. BAY-678 is specifically the (R)-enantiomer .

BAY-678: Why Generic HNE Inhibitors Cannot Replicate Its Oral Bioactivity and Target Selectivity


Procurement based solely on HNE inhibition as a target class is scientifically insufficient. Key differentiators across HNE inhibitor generations include oral bioavailability and species-specific potency, which profoundly affect experimental translatability [1]. For example, BAY-678 demonstrates nanomolar oral activity in vivo, a feature absent in earlier generations (e.g., Sivelestat, an intravenous-only inhibitor) [2]. Furthermore, stereochemistry is critical; the (S)-enantiomer (BAY-677) is an inactive control, confirming that activity is highly stereospecific and cannot be expected from racemic mixtures or incorrectly synthesized analogs .

BAY-678 Product-Specific Evidence: Quantitative Differentiation Against Comparator Compounds


BAY-678 Oral Bioavailability and In Vivo Efficacy vs. Intravenous Sivelestat

BAY-678 is orally bioavailable and demonstrates efficacy in acute in vivo lung injury models following oral administration, achieving inhibition of exogenous HNE in mouse lung with a Ki of 15 nM . In contrast, the third-generation HNE inhibitor Sivelestat (ONO-5046) requires intravenous administration and has no reported oral bioavailability [1].

Acute Lung Injury Pulmonary Inflammation Oral Dosing

BAY-678 Selectivity vs. Murine Ortholog MNE: Critical Species-Specificity Data

BAY-678 exhibits significant species-specific differences in potency, with a Ki of 15 nM for human neutrophil elastase (HNE) versus a Ki of 700 nM for murine neutrophil elastase (MNE) . This 47-fold difference is critical for experimental design using mouse models, as it directly impacts effective dosing and interpretation of in vivo results [1].

Species Selectivity Murine Models Translational Pharmacology

BAY-678 Stereospecific Activity: Active (R)-Enantiomer vs. Inactive (S)-Enantiomer (BAY-677)

BAY-678 is the active (R)-enantiomer, inhibiting HNE with an IC50 of 20 nM . The (S)-enantiomer, commercially available as BAY-677, is an inactive control for BAY-678 and does not inhibit HNE . This stereospecificity confirms the precise molecular interaction required for target engagement.

Stereochemistry Enantiomer Purity Negative Control

BAY-678 as a Fourth-Generation HNE Inhibitor vs. Third-Generation AZD9668

BAY-678 is classified as a fourth-generation HNE inhibitor, a key step in the evolution of pre-adaptive pharmacophores from earlier generations [1]. The third-generation inhibitor AZD9668 (Alvelestat) represents an earlier stage of development [2]. The progression to BAY-678 was driven by the need for improved oral pharmacokinetics and paved the way for the picomolar-potency fifth-generation clinical candidate BAY 85-8501 [3].

Drug Discovery Generational Advance HNE Inhibition

BAY-678 In Vivo Efficacy in Acute Lung Injury (ALI) Model

BAY-678 is effective in an acute lung injury model in vivo . In a protease-induced acute lung injury (ALI) model in mice, exogenous HNE in the mouse lung was inhibited with a Ki of 15 nM after oral administration of BAY-678 . This demonstrates in vivo target engagement and functional efficacy.

Acute Lung Injury In Vivo Pharmacology Pulmonary Disease

BAY-678: High-Value Research Applications in Pulmonary Inflammation and Beyond


Oral In Vivo Studies in Murine Models of Pulmonary Inflammation (COPD, ALI, ARDS)

BAY-678 is optimized for oral dosing in chronic and acute murine models of lung disease [1]. Its oral bioavailability and demonstrated efficacy in a protease-induced acute lung injury (ALI) model make it the preferred choice for studies requiring repeated dosing or minimizing injection stress [2]. Researchers must account for the 47-fold reduced potency against murine neutrophil elastase (MNE Ki = 700 nM) compared to human HNE (Ki = 15 nM) when designing dosing regimens .

Chemical Probe Studies for Target Validation of HNE in Inflammatory and Autoimmune Conditions

As an SGC-nominated chemical probe, BAY-678 is a well-characterized, selective tool for validating HNE's role in disease models [1]. Its >2,000-fold selectivity over a panel of 21 other serine proteases ensures that observed phenotypes are specifically attributable to HNE inhibition [2]. The availability of the matched, stereospecific inactive control BAY-677 allows for rigorous target engagement studies and exclusion of off-target effects .

Investigating Neutrophil Extracellular Trap (NET) Formation and Neutrophil Biology

BAY-678 has been effectively used to study the role of neutrophil elastase in NETosis. For instance, it was shown to inhibit HA-induced or PMA-induced NET formation at a concentration of 10 μM [1]. This application leverages its potent and selective HNE inhibition to dissect the protease-dependent mechanisms of NET formation, a key process in inflammation and autoimmunity [2].

Translational Research Bridging Fourth- and Fifth-Generation HNE Inhibitors

BAY-678 serves as a critical bridge molecule in HNE inhibitor development. It is the direct precursor to the fifth-generation, picomolar-potency clinical candidate BAY 85-8501 [1]. Research using BAY-678 can inform the design and interpretation of studies with newer, more potent inhibitors, providing a well-characterized baseline for comparing in vivo efficacy, PK/PD relationships, and therapeutic windows within the same chemical series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-678

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.